![molecular formula C14H21NO3 B1306320 (2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine CAS No. 510723-75-8](/img/structure/B1306320.png)
(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine
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Overview
Description
The compound is an amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, a detailed molecular structure analysis isn’t possible .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amines, for example, can undergo a variety of reactions, including alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its structure and the properties of similar compounds .Scientific Research Applications
Synthesis and Chemical Reactions
Ring-Opening Reactions : The compound has been utilized in the synthesis of complex organic structures. For instance, it plays a role in the ring-opening reactions of furan to produce benzoquinoline derivatives, a process catalyzed by iodine (Chen, Li, Liu, & Wang, 2013).
Formation of Heteroaryl-Benzotriazoles : In a one-step synthesis process, primary amines react with o-phthalaldehyde and 2,5-dimethoxy-2,5-dihydrofuran, in the presence of benzotriazole, to form N-substituted-2-(benzotriazol-1-yl) isoindoles and pyrroles (Katritzky, Cui, Long, Mehta, & Steel, 2000).
Synthesis of Pyrrolo Benzodiazepines : The compound is instrumental in the synthesis of pyrrolo[1,2-a][1,4]benzodiazepines, useful in medicinal chemistry (Schindler, Mokrov, Likhosherstov, & Gewald, 2008).
Enantioselective Synthesis
- Enantioselective Synthesis of Furan-2-yl Amines : It is used in the enantioselective synthesis of furan-2-yl amines and amino acids, crucial in the production of chiral compounds (Demir, Seşenoğlu, Ülkü, & Arici, 2003).
Pharmaceutical Applications
- Antianaphylactic Agents : It has been used in synthesizing antianaphylactic agents, demonstrating potential in therapeutic applications (Tenbrink, Mccall, & Johnson, 1980).
Catalytic and Organic Transformations
Palladium-Catalyzed Transformations : The compound is useful in palladium-catalyzed carbonylative transformations of benzyl amines, significant in organic synthesis (Li, Wang, & Wu, 2018).
Iron-Catalyzed Amination : It is involved in iron-catalyzed direct amination of benzyl alcohols, a sustainable approach in synthesizing benzylamines (Yan, Feringa, & Barta, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-12-6-5-11(14(8-12)17-2)9-15-10-13-4-3-7-18-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUVEGLNWVUCTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2CCCO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389939 |
Source
|
Record name | 1-(2,4-Dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
510723-75-8 |
Source
|
Record name | 1-(2,4-Dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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